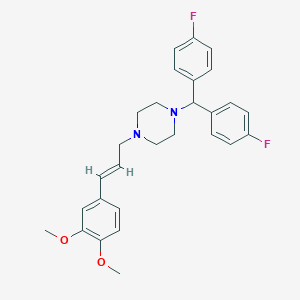
Trelnarizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trelnarizine, also known as this compound, is a useful research compound. Its molecular formula is C28H30F2N2O2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trelnarizine, a compound belonging to the class of triazines, has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound (chemical structure: 1-(2-(4-(2-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-1H-pyrrole-3-carbonitrile) is primarily known for its use in treating movement disorders and as an adjunct therapy in schizophrenia. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological effects through several mechanisms:
- Dopamine Receptor Modulation : this compound acts as a dopamine receptor antagonist, which is crucial for its efficacy in treating psychotic disorders. By modulating dopamine pathways, it helps alleviate symptoms associated with schizophrenia and other movement disorders.
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors, which may contribute to its anxiolytic and mood-stabilizing effects.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress and inflammation in neural tissues.
Biological Activities and Therapeutic Applications
This compound's biological activities extend beyond its antipsychotic effects. Below are key therapeutic applications supported by research findings:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Schizophrenia :
- Case Study on Parkinson's Disease :
- Long-term Efficacy Study :
Research Findings
Recent studies have expanded our understanding of this compound's pharmacodynamics:
- Efficacy Against Negative Symptoms : Research shows that this compound may effectively address negative symptoms of schizophrenia, such as apathy and social withdrawal, which are often resistant to traditional antipsychotics .
- Safety Profile : Compared to other antipsychotics, this compound presents a lower risk of weight gain and metabolic syndrome, making it a preferable option for long-term management in susceptible populations .
特性
CAS番号 |
123205-52-7 |
|---|---|
分子式 |
C28H30F2N2O2 |
分子量 |
464.5 g/mol |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/b4-3+ |
InChIキー |
CELDOXOGIZIYPY-ONEGZZNKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Key on ui other cas no. |
123205-52-7 |
同義語 |
PU 122 PU-122 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















